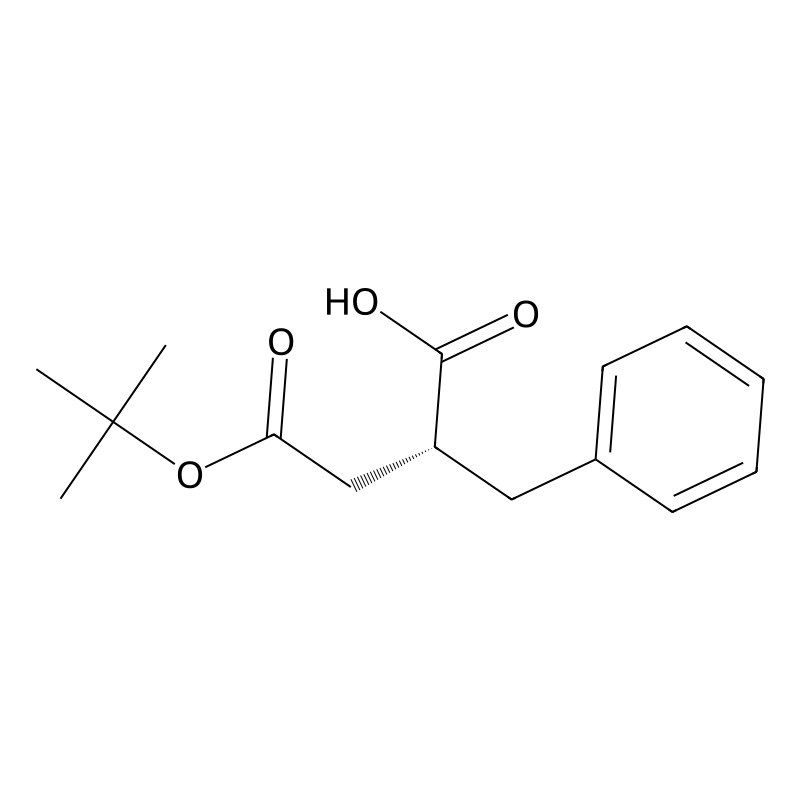

(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Pharmaceuticals

Due to its chiral center and functional groups, (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid has potential as a building block for drugs. Researchers are investigating its use in synthesizing new molecules with potential therapeutic applications [].

Natural Products

Some naturally occurring molecules share structural features with (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid. Researchers can use this compound as a starting material to create more complex molecules that mimic natural products []. These synthetic molecules may have similar biological properties to the natural products, which could be useful for drug discovery or understanding biological processes.

(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid, with the chemical formula and CAS number 122225-33-6, is a complex organic compound characterized by its unique structure. It features a benzyl group attached to a four-carbon chain, which includes a tert-butoxy group and an oxo functional group. This compound has a molecular weight of approximately 264.32 g/mol and exhibits properties such as high gastrointestinal absorption and good skin permeation potential .

The reactivity of (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid primarily involves nucleophilic addition reactions due to the presence of the carbonyl group. It can participate in various reactions, including:

- Esterification: Reacting with alcohols to form esters.

- Reduction: The carbonyl group can be reduced to form alcohols.

- Condensation: It may undergo condensation reactions to form larger molecules or polymers.

These reactions highlight its versatility as a building block in organic synthesis.

Several synthetic routes can be employed to produce (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid:

- Starting Materials: The synthesis typically begins with readily available starting materials such as benzyl alcohol and tert-butyl acrylate.

- Reaction Conditions: Common methods include:

- Michael Addition: Using nucleophiles to add across the double bond of acrylates.

- Oxidation: Converting intermediates into the desired carbonyl compounds.

- Purification: The final product is usually purified through recrystallization or chromatography to ensure high purity levels.

These methods emphasize the compound's accessibility for research and potential industrial applications .

(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid has potential applications in various fields:

- Pharmaceuticals: As a potential precursor in drug development, particularly in designing anti-inflammatory agents.

- Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

- Material Science: Investigated for its properties in polymer chemistry due to its functional groups that can enhance material properties.

These applications underscore the compound's significance in both academic research and industrial contexts .

Several compounds share structural similarities with (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid. Here’s a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Similarity Index | Notable Features |

|---|---|---|---|

| (S)-3-Benzyl-4-methoxy-4-oxobutanoic acid | 182247-45-6 | 0.88 | Contains a methoxy group instead of tert-butoxy |

| 3-Benzyl-4-methoxy-4-oxobutanoic acid | 651013-72-8 | 0.88 | Similar structure but lacks chirality |

| 2-Methyl-1-phenylpropan-2-yl acetate | 151-05-3 | 0.86 | Different functional groups; more hydrophobic |

| Ethyl 2-Acetyl-4-phenylbutanoate | 5337-63-3 | 0.85 | Contains an ethyl ester; different reactivity |

These compounds highlight the unique structural features of (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid, particularly its chirality and specific functional groups that may influence its biological activity and chemical reactivity .